molecular formula C6H3ClF3NO B1431316 2-Chloro-6-(trifluoromethyl)pyridin-4-ol CAS No. 1227602-42-7

2-Chloro-6-(trifluoromethyl)pyridin-4-ol

Cat. No.: B1431316
CAS No.: 1227602-42-7
M. Wt: 197.54 g/mol
InChI Key: IWHZJFOEGCEWAS-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyridin-4-ol is a versatile pyridine derivative serving as a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring chloro and trifluoromethyl groups on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules. This compound is of significant interest in the development of agrochemicals, as similar chlorinated trifluoromethyl pyridines are foundational in active ingredients . In pharmaceutical research, such functionalized pyridines are crucial synthons for creating drug candidates and biologically active substances, with the pyridine ring being a common motif in many therapeutic agents . The presence of multiple functional groups allows for diverse chemical modifications, including further halogen exchange, coupling reactions, and nucleophilic substitutions, enabling researchers to explore a wide array of chemical space. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-2-3(12)1-4(11-5)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHZJFOEGCEWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Steps

A common precursor is 3,5-dichloro-2,4,6-trifluoropyridine or related trifluoromethyl-substituted pyridines. The synthesis often begins with the reaction of such pyridines with sodium methoxide or other nucleophiles to selectively substitute fluorine atoms, forming intermediate hydroxylated pyridines.

Lithiation and Iodination (Example Protocol)

  • A cooled (-100 °C) solution of diisopropylamine in tetrahydrofuran (THF) is treated dropwise with n-butyllithium to form lithium diisopropylamide (LDA).
  • To this, a THF solution of 2-chloro-6-(trifluoromethyl)pyridine is added at low temperature.
  • After stirring, iodine in THF is introduced to iodinate the lithiated intermediate.
  • The reaction mixture is quenched with water and extracted with dichloromethane (DCM).
  • The combined organic layers are washed, dried, and concentrated to yield a mixture of iodinated pyridine derivatives.
  • This crude mixture can be further treated with LDA under similar conditions to refine the substitution pattern.

This method yields approximately 42% of the iodinated intermediate, which can be converted further to the target this compound through subsequent transformations.

Phosphonate and Ammonium Acetate Route (Patent Method)

  • Vinyl n-butyl ether reacts with trifluoroacetic anhydride in the presence of an acid-binding agent to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.
  • This intermediate is then reacted under a protective atmosphere with trimethylphosphonoacetate and a base to generate a mixture of compounds (formulas I and II).
  • The mixture reacts with ammonium acetate to form 2-hydroxy-4-(trifluoromethyl)pyridine.
  • Finally, chlorination converts this intermediate to 2-chloro-4-(trifluoromethyl)pyridine, which can be further manipulated to the 6-substituted hydroxy derivative.

Reaction Conditions and Yields

Step Reagents / Conditions Temperature Atmosphere Yield (%) Notes
Lithiation & Iodination Diisopropylamine, n-butyllithium, iodine in THF -100 °C to -78 °C Inert (N2 or Ar) 42 Multi-step lithiation and iodination, followed by extraction and purification
Phosphonate Reaction Vinyl n-butyl ether, trifluoroacetic anhydride, trimethylphosphonoacetate, ammonium acetate Mild, controlled Protective atmosphere High (not specified) Stable intermediates, mild conditions, suitable for scale-up

Industrial Production Notes

Industrial synthesis adapts these laboratory methods to larger scales, emphasizing:

  • Control of reaction temperature and pressure to optimize yield and purity.
  • Use of continuous flow reactors and advanced catalytic systems to improve efficiency.
  • Avoidance of harsh reagents to maintain stable intermediates and minimize by-products.

Such approaches enable the production of this compound with consistent quality for pharmaceutical and chemical research applications.

Summary Table of Preparation Methods

Method Key Reagents Key Steps Advantages Yield Reference
Lithiation-Iodination Diisopropylamine, n-butyllithium, iodine Lithiation of pyridine, iodination, extraction Regioselective, well-studied ~42%
Phosphonate-Ammonium Acetate Vinyl n-butyl ether, trifluoroacetic anhydride, trimethylphosphonoacetate, ammonium acetate Multi-step synthesis via stable intermediates, chlorination Mild conditions, scalable High (not specified)

Research Findings and Considerations

  • The lithiation approach requires very low temperatures (-100 to -78 °C) and inert atmosphere to prevent side reactions.
  • The phosphonate route offers a more mild and potentially scalable method with stable intermediates, suitable for industrial production.
  • Both methods emphasize the importance of controlling reaction conditions to achieve high regioselectivity and yield.
  • The presence of trifluoromethyl and chloro groups influences the reactivity and requires careful selection of reagents and solvents.

This detailed overview synthesizes diverse and authoritative sources on the preparation of this compound, providing a professional and comprehensive guide to its synthesis methods, reaction conditions, and industrial relevance.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyridin-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and tissues. This property, combined with its electron-withdrawing effects, can modulate the compound’s physiological activity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Table 1: Comparison of Key Pyridine Derivatives

Compound Name CAS RN Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-6-(trifluoromethyl)pyridin-4-ol 1227602-42-7 C₆H₃ClF₃NO Cl (2), CF₃ (6), OH (4) 197.54 High polarity; pharmaceutical intermediate
6-Chloro-4-(trifluoromethyl)pyridin-2-ol 1196153-11-3 C₆H₃ClF₃NO Cl (6), CF₃ (4), OH (2) 197.54 Similar polarity; agrochemical precursor
2-Chloro-5-(trifluoromethyl)pyridin-3-ol 1196153-98-6 C₆H₃ClF₃NO Cl (2), CF₃ (5), OH (3) 197.54 Intermediate for fluorinated polymers
2-Chloro-6-(trifluoromethyl)pyridine 39890-95-4 C₆H₃ClF₃N Cl (2), CF₃ (6) 181.54 Non-hydroxylated; pesticide synthesis

Key Observations:

Substituent Position Effects: The hydroxyl group in this compound increases its polarity (XLogP3 ≈ 1.5) compared to non-hydroxylated analogs like 2-Chloro-6-(trifluoromethyl)pyridine (XLogP3 ≈ 2.8) . This enhances solubility in polar solvents but reduces lipid membrane permeability. The position of the -CF₃ group influences reactivity. For example, 2-Chloro-5-(trifluoromethyl)pyridin-3-ol (CF₃ at position 5) shows lower thermal stability than the 6-CF₃ analog due to steric hindrance .

Synthetic Utility: Hydroxylated derivatives (e.g., pyridin-4-ol) are preferred for further functionalization (e.g., esterification, etherification) in drug discovery, whereas non-hydroxylated analogs are used in cross-coupling reactions for agrochemicals .

Pyrimidine-Based Analogs

Pyrimidine derivatives with similar substituents exhibit distinct electronic and steric properties:

Table 2: Chlorinated Trifluoromethyl Pyrimidines

Compound Name CAS RN Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-4-trifluoromethyl-6-methylpyrimidine Not Provided C₆H₄ClF₃N₂ Cl (2), CF₃ (4), CH₃ (6) 200.56 Herbicide intermediate; high volatility
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine Not Provided C₉H₄ClF₃N₂S Cl (2), CF₃ (4), thienyl (6) 264.66 Photostable; used in optoelectronics

Key Observations:

Heterocyclic Core Differences :

  • Pyrimidines (6-membered ring with two nitrogen atoms) exhibit stronger electron-withdrawing effects than pyridines, making them more reactive in nucleophilic substitutions. For example, 2-Chloro-4-trifluoromethyl-6-methylpyrimidine reacts faster with amines than pyridine analogs .
  • Pyridine derivatives generally have higher bioavailability in biological systems compared to pyrimidines due to reduced metabolic degradation .

Physicochemical and Reactivity Comparison

Table 3: Reactivity and Stability

Compound Boiling Point (°C) Melting Point (°C) Stability in Acidic Conditions
This compound Not Reported 145–149 (decomposes) Moderate; OH group prone to oxidation
2-Chloro-6-(trifluoromethyl)pyridine 175–177 -20 High; resistant to hydrolysis
2-Chloro-4-trifluoromethyl-6-methylpyrimidine 210–212 68–70 Excellent; stable under UV light

Key Observations:

  • The hydroxyl group in this compound reduces thermal stability compared to its non-hydroxylated analog.
  • Pyrimidine derivatives exhibit superior photostability, making them suitable for outdoor agrochemical applications .

Biological Activity

Overview

2-Chloro-6-(trifluoromethyl)pyridin-4-ol is a pyridine derivative notable for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, including cancer and infectious diseases. This article synthesizes available research findings, case studies, and data on the biological activities of this compound.

  • Chemical Formula : C6H3ClF3N
  • CAS Number : 1227602-42-7
  • Molecular Weight : 197.54 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it showed promising results against A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values indicating significant cytotoxicity:

Cell LineIC50 (µM)
A54915.5
HeLa22.3

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Studies have shown that it can inhibit key enzymes involved in cellular proliferation and survival pathways, such as DPP-IV, which is crucial in the regulation of glucose metabolism . Additionally, the presence of the chloro and trifluoromethyl groups may enhance binding affinity to these targets due to increased electron-withdrawing effects.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a combination therapy. The results showed a significant reduction in infection rates compared to control groups, highlighting its potential as an adjunct treatment in antibiotic-resistant infections.

Case Study 2: Cancer Treatment

A preclinical study evaluated the effects of this compound on tumor growth in xenograft models. The administration of this compound resulted in a marked decrease in tumor size compared to untreated controls, supporting its role as a promising anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-(trifluoromethyl)pyridin-4-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chlorination of pyridine derivatives using POCl₃ or PCl₅ under anhydrous conditions can introduce the chloro group, while trifluoromethylation may involve Ruppert-Prakash reagents (e.g., TMSCF₃). Optimization often requires precise control of temperature (e.g., 80–100°C for substitution reactions) and stoichiometric ratios of reagents to minimize byproducts like di- or tri-substituted derivatives . Purification via column chromatography or recrystallization in ethanol/water mixtures is critical for isolating the target compound with >95% purity.

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Structural validation relies on a combination of spectroscopic techniques:

  • NMR : 1^1H NMR (δ 8.2–8.5 ppm for pyridine protons) and 19^{19}F NMR (δ -60 to -65 ppm for CF₃) confirm substituent positions .
  • X-ray crystallography : Resolves spatial arrangements, particularly the intramolecular hydrogen bonding between the hydroxyl and chloro groups, which stabilizes the planar pyridine ring .
  • Mass spectrometry : Molecular ion peaks at m/z 197.54 (calculated for C₆H₃ClF₃NO) verify the molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes when synthesizing derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., para vs. ortho substitution). To address this:

  • Kinetic vs. thermodynamic control : Use lower temperatures (e.g., 0–25°C) to favor kinetic products (meta-substitution) or higher temperatures (80–120°C) for thermodynamic products (para-substitution) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity by comparing activation energies for different pathways .
  • Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., over-halogenated species), guiding reagent stoichiometry adjustments .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), polarizing the pyridine ring and enhancing electrophilic aromatic substitution at the 4-position. This effect is quantified via Hammett substituent constants (σₘ = 0.43 for CF₃). In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalysts paired with aryl boronic acids yield biaryl derivatives with >80% efficiency under microwave irradiation (120°C, 30 min) .

Q. What analytical approaches distinguish this compound from its structural analogs (e.g., 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine)?

  • Methodological Answer :

  • HPLC-DAD : Retention times and UV spectra (λₘₐₐ ≈ 265 nm for pyridin-4-ol vs. 280 nm for iodo analogs) differentiate derivatives .
  • TGA/DSC : Thermal stability profiles vary; the hydroxyl group reduces decomposition onset temperatures (e.g., ~180°C vs. ~220°C for halogenated analogs) .
  • Single-crystal XRD : Resolves subtle differences in bond lengths (e.g., C-Cl: 1.73 Å vs. C-I: 2.10 Å) and dihedral angles .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound be reconciled?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). Strategies include:

  • Variable-temperature NMR : Detects equilibrium shifts between enol and keto forms .
  • Solid-state NMR : Cross-validates XRD data by analyzing 13^{13}C chemical shifts for carbonyl vs. hydroxyl environments .
  • DFT-simulated spectra : Compare computed NMR/XRD patterns with experimental data to identify dominant conformers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-(trifluoromethyl)pyridin-4-ol
Reactant of Route 2
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2-Chloro-6-(trifluoromethyl)pyridin-4-ol

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